molecular formula C11H16N2O3 B8229790 tert-Butyl (4-methoxypyridin-3-yl)carbamate

tert-Butyl (4-methoxypyridin-3-yl)carbamate

Cat. No.: B8229790
M. Wt: 224.26 g/mol
InChI Key: QSZYVPMAEQVMQU-UHFFFAOYSA-N
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Description

tert-Butyl (4-methoxypyridin-3-yl)carbamate (CAS 2637446-37-6) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. With the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol, this compound features a carbamate group protected by a tert-butyl moiety and a methoxy-substituted pyridine ring . This specific structure makes it a valuable synthon for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs). The carbamate functional group is a common motif in drug design, known for contributing to metabolic stability and influencing the pharmacokinetic properties of lead compounds. Researchers utilize this reagent extensively in organic synthesis, where it can serve as a protected intermediate for amino pyridine derivatives, a key structural component in various therapeutic agents. The compound requires careful handling and storage, sealed in a dry environment at 2-8°C to ensure its long-term stability . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl N-(4-methoxypyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-7-12-6-5-9(8)15-4/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSZYVPMAEQVMQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CN=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection via Di-tert-Butyl Dicarbonate (Boc₂O)

The most widely adopted method employs di-tert-butyl dicarbonate (Boc₂O) as the Boc-group donor. In this approach, 4-methoxypyridin-3-amine is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. A base, typically sodium hydroxide or 4-dimethylaminopyridine (DMAP), is added to deprotonate the amine, facilitating nucleophilic attack on Boc₂O. The reaction proceeds at room temperature or under mild heating (40°C), achieving yields exceeding 85%. For instance, a protocol using THF and sodium bicarbonate at 25°C for 12 hours reported a 92% isolated yield after column chromatography.

Alternative Route Using tert-Butyl Chloroformate (Boc-Cl)

An alternative method utilizes tert-butyl chloroformate (Boc-Cl), which reacts with 4-methoxypyridin-3-amine in dichloromethane (DCM) or ethyl acetate. Triethylamine (TEA) is commonly employed as a base to neutralize the generated HCl. This route is advantageous for its faster reaction kinetics (completed within 2–4 hours) but requires stringent moisture control due to Boc-Cl’s sensitivity to hydrolysis. Industrial-scale adaptations often favor this method for its compatibility with continuous flow systems.

Optimization Studies and Reaction Parameters

Key variables influencing yield and purity include solvent selection, base strength, and stoichiometry.

Solvent Effects

SolventBaseTemperature (°C)Yield (%)
THFNaHCO₃2592
AcetonitrileDMAP4088
DCMTEA0–2585
Water/THFNaOH2590

Polar aprotic solvents like THF enhance Boc₂O solubility, while biphasic systems (e.g., water/THF) simplify product isolation.

Stoichiometric Considerations

A molar ratio of 1:1.2 (amine:Boc₂O) is optimal to ensure complete conversion without excess reagent complicating purification. Substoichiometric base (1–1.5 equivalents) minimizes side reactions, such as N-alkylation or solvent decomposition.

Analytical Characterization and Quality Control

Rigorous characterization ensures compliance with pharmaceutical standards:

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic peaks at δ 1.45 (s, 9H, Boc CH₃), δ 3.85 (s, 3H, OCH₃), and δ 8.15–7.90 (m, 3H, pyridine-H).

  • HPLC Purity : Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) confirms >99% purity with a retention time of 6.2 minutes.

  • Mass Spectrometry : ESI-MS m/z 239.1 [M+H]⁺ aligns with the molecular formula C₁₁H₁₈N₂O₃.

Comparative Analysis of Methodologies

ParameterBoc₂O MethodBoc-Cl Method
Reaction Time8–12 h2–4 h
Yield88–92%82–85%
ScalabilityExcellentModerate
Environmental ImpactLow (green solvents)High (halogenated solvents)

The Boc₂O method is preferred for high-yield, large-scale production, whereas Boc-Cl offers faster turnaround for small batches .

Chemical Reactions Analysis

tert-Butyl (4-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups on the pyridine ring.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the pyridine ring, using reagents like sodium hydride or lithium diisopropylamide.

    Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with aryl halides to form new carbon-carbon bonds.

Scientific Research Applications

tert-Butyl (4-methoxypyridin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This compound can also interact with receptors on cell membranes, modulating signal transduction pathways . The methoxy group and pyridine ring contribute to its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the pyridine ring significantly influence reactivity, solubility, and biological interactions. Below is a comparative analysis of analogs with varying substituents:

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Properties/Applications Reference
tert-Butyl (4-methoxypyridin-3-yl)carbamate 4-OCH₃, 3-Boc C₁₁H₁₆N₂O₃ Intermediate for kinase inhibitors; moderate polarity
tert-Butyl 4-iodo-5-methoxypyridin-3-ylcarbamate 4-I, 5-OCH₃, 3-Boc C₁₁H₁₅IN₂O₃ Iodo group enhances reactivity in cross-coupling reactions
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate 4-OH, 5-OCH₃, 3-Boc (methyl-linked) C₁₃H₂₀N₂O₅ Hydroxy group increases hydrogen bonding potential; used in prodrug design
tert-Butyl (4-((hydroxyimino)methyl)-5-methoxypyridin-3-yl)methylcarbamate 4-CH=NOH, 5-OCH₃, 3-Boc (methyl-linked) C₁₃H₁₉N₃O₄ Hydroxyimino group enables metal chelation; explored in metalloenzyme inhibition
tert-Butyl (2-methoxypyridin-4-yl)carbamate 2-OCH₃, 4-Boc C₁₁H₁₆N₂O₃ Ortho-methoxy group reduces steric hindrance; improved solubility

Key Observations :

  • Electron-Donating Groups (e.g., OCH₃) : The 4-methoxy group in the parent compound stabilizes the pyridine ring via resonance, while the 2-methoxy analog () exhibits reduced steric hindrance, enhancing solubility .
  • Electron-Withdrawing Groups (e.g., I, Cl) : Iodo and chloro substituents () increase electrophilicity, making these analogs reactive in Suzuki-Miyaura couplings .
  • Hydroxy and Hydroxyimino Groups: Derivatives with hydroxyl or hydroxyimino substituents () show enhanced hydrogen-bonding capacity, influencing bioavailability and target binding .

Functional Group Modifications

Carbamate vs. Amide Derivatives
  • Carbamates : The Boc group in tert-Butyl (4-methoxypyridin-3-yl)carbamate provides hydrolytic stability under basic conditions, unlike amide derivatives like N-(4-methoxypyridin-2-yl)pivalamide (), which are more susceptible to enzymatic cleavage .
Heterocyclic Hybrids

Compounds like tert-Butyl ((5-(4-ethylpyridin-3-yl)furan-2-yl)methyl)carbamate () incorporate furan rings, which introduce π-π stacking interactions and alter metabolic pathways compared to pure pyridine derivatives .

Pharmacological Relevance

  • Thiazole-Containing Analogs : Derivatives such as tert-Butyl ((S)-1-(5-(4-methoxyphenyl)thiazol-2-yl)-1-oxo-3-((S)-2-oxopyrrolidin-3-yl)propan-2-yl)carbamate () demonstrate enhanced protease inhibition due to thiazole’s electron-deficient nature, contrasting with the parent compound’s kinase-targeting profile .
  • Pyrrolidinone Derivatives: Compounds like tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride () exhibit conformational rigidity, improving target selectivity in neurological applications .

Biological Activity

Introduction

tert-Butyl (4-methoxypyridin-3-yl)carbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

The biological activity of this compound is attributed to its interaction with specific molecular targets, primarily through the following mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This property is crucial for developing enzyme inhibitors that can modulate biochemical pathways.
  • Receptor Interaction : The compound can interact with receptors on cell membranes, influencing signal transduction pathways that are vital for cellular responses.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It may inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's pathology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits β-secretase and acetylcholinesterase, reducing amyloid aggregation
NeuroprotectionProtects astrocytes from Aβ-induced toxicity
Antioxidant ActivityExhibits moderate antioxidant effects
Anti-inflammatoryReduces TNF-α and other inflammatory markers in cell cultures

Case Studies

  • In Vitro Studies : A study demonstrated that this compound could significantly reduce amyloid-beta aggregation in cultured astrocytes, showing an inhibition rate of up to 85% at a concentration of 100 µM .
  • In Vivo Studies : In animal models treated with scopolamine to induce memory impairment, the administration of this compound showed a reduction in Aβ plaque formation compared to untreated controls, although it was less effective than established treatments like galantamine .
  • Mechanistic Insights : The compound's ability to inhibit β-secretase was quantified with an IC50 value of approximately 15.4 nM, indicating potent activity against this enzyme involved in amyloid precursor protein processing .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (4-methoxypyridin-3-yl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves carbamate protection of a 4-methoxypyridin-3-amine precursor using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. A common method includes:

  • Stepwise Boc protection : Reacting the amine with Boc₂O in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine (TEA) at 0–25°C for 4–12 hours .
  • Work-up : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product.
    Optimization : Adjusting equivalents of Boc₂O (1.1–1.5 eq) and reaction time can minimize side products. Monitoring by TLC or HPLC ensures reaction completion.

Q. What analytical techniques are essential for characterizing this compound, and how are they validated?

Key methods include:

  • ¹H/¹³C NMR : Confirms Boc group integration (e.g., tert-butyl singlet at ~1.4 ppm) and pyridine/methoxy proton environments .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₆N₂O₃: theoretical 225.1234, observed 225.1235) .
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm.
    Validation : Cross-referencing with published spectra (e.g., CAS registry data) and spiking experiments ensure accuracy .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group.
  • Handling : Use dry solvents and gloveboxes for moisture-sensitive steps. Avoid prolonged exposure to strong acids/bases, which cleave the carbamate .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed structures?

Single-crystal X-ray diffraction (SC-XRD) using SHELX software provides unambiguous structural confirmation. For example:

  • ORTEP diagrams (e.g., from ORTEP-III) visualize bond angles/planarity, distinguishing regioisomers or confirming methoxy group orientation .
  • Data collection : High-resolution (<1.0 Å) datasets reduce thermal motion artifacts. Refinement with SHELXL validates hydrogen bonding networks (e.g., N–H···O interactions) .

Q. What mechanistic insights explain variable yields in coupling reactions involving this compound?

  • Solvent effects : Polar aprotic solvents (DMF, DCM) stabilize intermediates in SNAr reactions, while protic solvents (MeOH) may deactivate electrophilic pyridine centers.
  • Catalytic systems : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) requires rigorous anhydrous conditions. Trace oxygen or moisture degrades catalysts, reducing yields .
    Troubleshooting : Kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Optimizing ligand-to-metal ratios (e.g., 1:1 Pd/dppf) improves efficiency .

Q. How do electronic effects of the 4-methoxy group influence reactivity in derivatization?

  • Electron-donating methoxy : Activates the pyridine ring for electrophilic substitution at C-2/C-6 positions.
  • Steric hindrance : The tert-butyl carbamate group directs regioselectivity. For example, nitration under mild conditions (HNO₃/AcOH) favors C-2 substitution, confirmed by NOESY NMR .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported solubility data?

  • Solubility testing : Use standardized protocols (e.g., shake-flask method in PBS/EtOH mixtures) at 25°C.
  • Confounding factors : Impurities (e.g., residual Boc₂O) artificially lower solubility. Repurify via recrystallization (e.g., EtOAc/hexane) and re-test .

Q. Why do NMR spectra occasionally show unexpected splitting patterns?

  • Dynamic effects : Rotameric equilibria of the tert-butyl group cause signal broadening. Cooling the sample to –40°C simplifies splitting .
  • Impurity analysis : HSQC and COSY NMR differentiate splitting due to coupling vs. contaminants .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal RangeImpact on Yield
Boc₂O Equivalents1.2–1.5 eqMaximizes conversion
Reaction Temperature0–25°CMinimizes decomposition
Purification SolventHexane/EtOAc (3:1→1:1)Isolates product ≥95% pure

Q. Table 2. Analytical Benchmarks

TechniqueCritical Data PointsValidation Criteria
¹H NMRδ 1.4 (s, 9H, Boc), δ 3.9 (s, 3H, OCH₃)Matches reference
HRMS[M+H]⁺ = 225.1234Δ < 2 ppm error

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